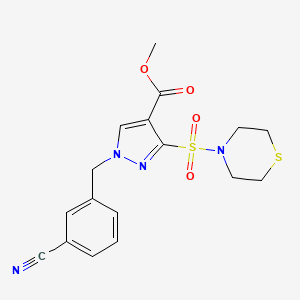
methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate, also known as CTMP, is a chemical compound that has gained significant attention in the field of scientific research. CTMP is a potent and selective inhibitor of protein kinase B (PKB/Akt), which is a key regulator of cell survival and proliferation. In recent years, CTMP has been extensively studied for its potential applications in cancer research and other areas of biomedical research.
作用机制
Methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate inhibits PKB/Akt activity by binding to its PH domain, which is responsible for its membrane localization. This prevents PKB/Akt from being phosphorylated and activated, thereby inhibiting downstream signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to inhibit tumor growth in mouse xenograft models. In addition, methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate has been reported to have anti-inflammatory effects and to protect against ischemia/reperfusion injury in animal models.
实验室实验的优点和局限性
One of the main advantages of methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is its high selectivity for PKB/Akt. This makes it a valuable tool for studying the role of PKB/Akt in various cellular processes. However, one of the limitations of methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate. One area of research is the development of more potent and selective inhibitors of PKB/Akt. Another area of research is the investigation of the role of PKB/Akt in various disease states, including cancer, diabetes, and cardiovascular disease. Finally, the potential clinical applications of methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate and other PKB/Akt inhibitors should be further explored.
合成方法
The synthesis of methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate involves a multi-step process that starts with the reaction of 3-cyanobenzyl bromide with thiomorpholine to form 3-cyanobenzyl thiomorpholine. This intermediate is then reacted with methyl 4-chloro-1H-pyrazole-5-carboxylate to form methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate. The final product is obtained after purification by column chromatography.
科学研究应用
Methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in cancer research. PKB/Akt is a key regulator of cell survival and proliferation, and its overexpression has been linked to the development and progression of various types of cancer. methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate inhibits PKB/Akt activity, thereby inducing apoptosis and inhibiting cell proliferation. This makes methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate a promising candidate for the development of novel cancer therapeutics.
属性
IUPAC Name |
methyl 1-[(3-cyanophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-25-17(22)15-12-20(11-14-4-2-3-13(9-14)10-18)19-16(15)27(23,24)21-5-7-26-8-6-21/h2-4,9,12H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDAGNYUPRYTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC(=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2940487.png)
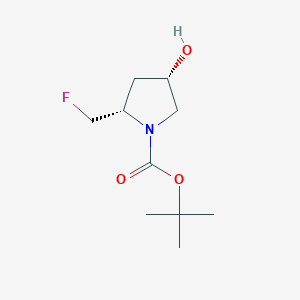
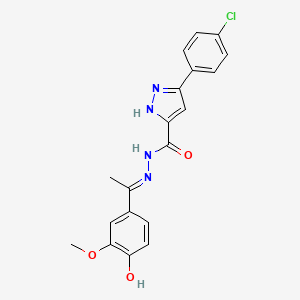
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2940492.png)
![2-[(3-Methyl-1,2-oxazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2940493.png)
![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2940496.png)
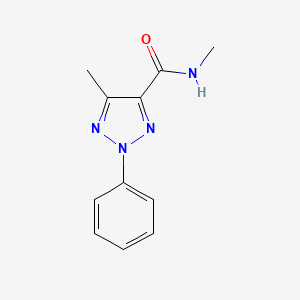
![1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2940498.png)
![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)
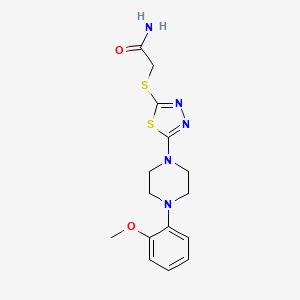
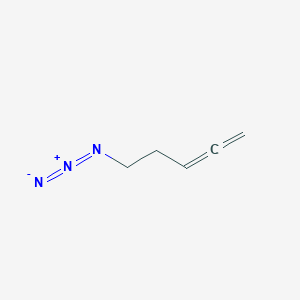
![2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940504.png)
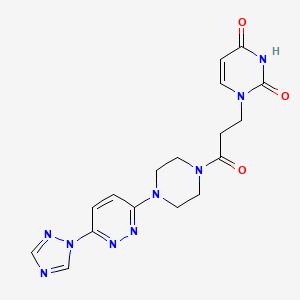
![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2940508.png)